![molecular formula C9H4Cl2N2O3 B1230311 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid CAS No. 75294-00-7](/img/structure/B1230311.png)
6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid
Overview
Description
6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is a quinoxaline derivative . It is also known by other names such as DiCl-HQC, 3-Hydroxy-6,7-dichloroquinoxaline-2-carboxylic acid, 6,7-dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, and 6,7-Dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C9H4Cl2N2O3 . The InChI string representation is InChI=1S/C9H4Cl2N2O3/c10-3-1-5-6 (2-4 (3)11)13-8 (14)7 (12-5)9 (15)16/h1-2H, (H,13,14) (H,15,16) and the SMILES representation is ClC=1C=C2NC (=O)C (=NC2=CC1Cl)C (O)=O .Physical And Chemical Properties Analysis
The average mass of this compound is 259.040 and the mono-isotopic mass is 257.95990 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Photophysical Properties of Quinoline Derivatives
6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid has been studied for its potential in the development of novel fluorophores. Research has focused on synthesizing quinoline derivatives containing benzimidazole and benzothiazole moieties, exploring their photophysical behaviors in different solvents. These compounds show significant dual emissions and large Stokes’ shift emission patterns, making them of interest in the field of fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).
Hydrogen-Bonding Molecular Crystals
This compound has been utilized in studying hydrogen-bonding molecular crystals, particularly in exploring crystal-to-crystal structural transformations. The Bronsted acid-base reaction involving 3-hydroxy-2-quinoxalinecarboxylic acid and imidazole in acetone-water yielded salts with interesting structural properties. These salts undergo reversible structural transformations following water adsorption-desorption, offering insights into hydrogen-bonding interactions and crystal engineering (Yoshii et al., 2015).
Synthesis of Novel Carboxylic Acid Derivatives
Research has focused on synthesizing novel carboxylic acid derivatives, such as benzofuran-2-yl-quinoline-3-carboxylic acid derivatives, via various chemical reactions. These derivatives, including those related to 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid, have potential applications in organic chemistry and pharmaceutical research (Gao et al., 2011).
Spectroscopic Properties and Molecular Structure
The molecular structure and spectroscopic properties of 3-hydroxy-2-quinoxalinecarboxylic acid have been a subject of extensive study. Using experimental methods and quantum chemical calculations, researchers have been able to determine various tautomers and explore the compound's dimerization in condensed phases. These studies are significant in understanding the compound's behavior in different environments, which is crucial in materials science and chemistry (Badoğlu & Yurdakul, 2013).
Electrochemistry of Quinoxaline Carboxylic Acid Derivatives
The electrochemical behavior of quinoxaline carboxylic acid derivatives, including 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid, has been studied using techniques like cyclic voltammetry. This research helps in understanding the redox mechanism of these compounds and their potential applications in electrochemistry and materials science (Shah et al., 2014).
properties
IUPAC Name |
6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O3/c10-3-1-5-6(2-4(3)11)13-8(14)7(12-5)9(15)16/h1-2H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFDMVFVKWWYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996749 | |
Record name | 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | |
CAS RN |
75294-00-7 | |
Record name | 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075294007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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